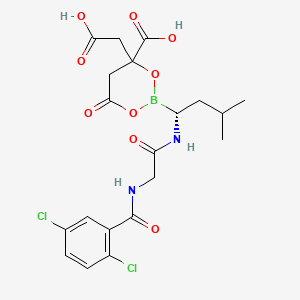

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid

描述

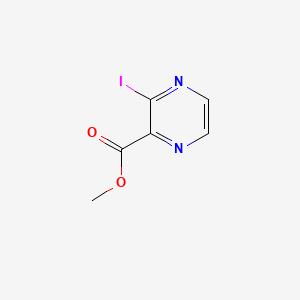

4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid is a useful research compound. Its molecular formula is C20H23BCl2N2O9 and its molecular weight is 517.119. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

MLN-9708 primarily targets the 20S proteasome , a complex enzyme responsible for degrading ubiquitin-tagged proteins within cells . This proteasome plays a crucial role in maintaining cellular homeostasis by regulating protein levels .

Mode of Action

MLN-9708 acts as a reversible inhibitor of the chymotrypsin-like proteolytic β5 site of the 20S proteasome . By inhibiting this site, MLN-9708 prevents the proteasome from degrading specific proteins, leading to an accumulation of these substrates within the cell .

Biochemical Pathways

The inhibition of the proteasome by MLN-9708 affects multiple biochemical pathways. The accumulation of undegraded proteins disrupts normal cellular processes, including growth control, cell cycle regulation, and apoptosis . This disruption can lead to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Pharmacokinetics

MLN-9708 is orally bioavailable and rapidly hydrolyzes in vivo to MLN2238, the biologically active form . It has a shorter proteasome dissociation half-life and improved pharmacokinetics compared to bortezomib, another proteasome inhibitor . These properties contribute to its greater tissue penetration and antitumor activity .

Result of Action

The result of MLN-9708’s action is the induction of cell cycle arrest and apoptosis, mainly through the caspases pathway . In preclinical studies, MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models . In clinical trials, it has demonstrated efficacy in patients with relapsed or refractory multiple myeloma .

Action Environment

The action of MLN-9708 can be influenced by various environmental factors. For instance, the presence of other drugs, such as lenalidomide and dexamethasone, can enhance its antitumor activity . Additionally, the compound’s efficacy can vary depending on the patient’s disease stage and prior therapies .

生化分析

Biochemical Properties

MLN-9708 is a selective, potent, reversible, and specific 20S proteasome inhibitor . It interacts with the proteasome, a complex of enzymes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Cellular Effects

MLN-9708 has shown improved antitumor activity compared to bortezomib in a range of xenograft models . It influences cell function by disrupting protein homeostasis, leading to the activation of antiproliferative signals, cell cycle disruption, activation of apoptotic pathways, and ultimately, cell death .

Molecular Mechanism

MLN-9708 exerts its effects at the molecular level by inhibiting the 20S proteasome . This results in the stabilization and accumulation of proteasome substrates, including misfolded proteins and highly regulated members of critical signaling cascades .

Temporal Effects in Laboratory Settings

In preclinical studies, MLN-9708 has shown a shorter proteasome dissociation half-life and improved pharmacokinetics, pharmacodynamics, and antitumor activity compared with bortezomib .

Dosage Effects in Animal Models

The effects of MLN-9708 vary with different dosages in animal models

属性

IUPAC Name |

4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-17(29)8-20(34-21,19(31)32)7-16(27)28)25-15(26)9-24-18(30)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)(H,31,32)/t14-,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXSYWAKVMZICI-PVCZSOGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CC(O1)(CC(=O)O)C(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152721 | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201902-80-8 | |

| Record name | MLN-9708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201902808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN 9708 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IXAZOMIB CITRATE 1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8R04MBQ04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of MLN-9708?

A: MLN-9708, also known as 4-(carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid, is an orally bioavailable proteasome inhibitor. [] It primarily targets the chymotrypsin-like activity of the 20S proteasome, a cellular component responsible for protein degradation. [] By inhibiting this activity, MLN-9708 leads to the accumulation of ubiquitinated proteins within cells. [] This disruption of protein homeostasis triggers a cascade of downstream effects, including apoptosis (programmed cell death) and inhibition of tumor growth. []

Q2: Why is MLN-9708 particularly effective against Multiple Myeloma?

A: Malignant plasma cells, the hallmark of Multiple Myeloma (MM), are highly sensitive to proteasome inhibitors. [] This sensitivity stems from the high protein load and inherent endoplasmic reticulum (ER) stress present within these cells. [] MLN-9708 exploits this vulnerability, pushing these cells towards apoptosis by further exacerbating their protein handling challenges. []

Q3: How does MLN-9708 compare to bortezomib, another proteasome inhibitor used in MM treatment?

A: While both are proteasome inhibitors, MLN-9708 exhibits several advantages. Preclinical studies show that MLN-9708 demonstrates efficacy against MM cells resistant to bortezomib. [] Additionally, MLN-9708's oral bioavailability offers a significant practical advantage over bortezomib, which requires intravenous administration. [, ] Animal models have also shown a significantly longer survival time in mice treated with MLN-9708 compared to bortezomib. []

Q4: Are there any preclinical studies highlighting the synergistic potential of MLN-9708 in combination therapies?

A: Yes, in vitro studies show that combining MLN-9708 with other anti-MM agents such as lenalidomide (an immunomodulatory drug), SAHA (a histone deacetylase inhibitor), or dexamethasone triggers synergistic anti-MM activity. [] This suggests promising avenues for enhancing treatment efficacy in clinical settings.

Q5: Has the blood-brain barrier permeability of MLN-9708 been investigated?

A: While initial studies showed limited blood-brain barrier penetration for bortezomib, a phase 0 clinical trial demonstrated that MLN-9708 reaches measurable concentrations in glioblastoma tissues. [, ] This finding supports further investigation of MLN-9708 as a potential therapeutic agent for brain tumors.

Q6: What is the current clinical application of MLN-9708?

A: MLN-9708 has received FDA approval for use in combination with lenalidomide and dexamethasone to treat patients with Multiple Myeloma who have received at least one prior therapy. []

Q7: What are the potential applications of MLN-9708 beyond Multiple Myeloma?

A7: Preclinical evidence suggests potential applications for MLN-9708 in treating other diseases:

- Acute Lymphoblastic Leukemia (ALL): A Phase I study demonstrated promising complete remission rates in older adults with ALL when MLN-9708 was added to standard chemotherapy. []

- Glioblastoma: The ability of MLN-9708 to reach measurable concentrations in brain tumor tissue supports further clinical investigation for this aggressive cancer. [, ]

- Sickle Cell Disease: Research indicates that MLN-9708 can induce both antioxidant and fetal hemoglobin (HbF) responses in sickle cell disease via the Nrf2 pathway. []

Q8: What are the limitations of long-term proteasome inhibitor maintenance therapy?

A: While proteasome inhibitors have shown promise in a consolidation/maintenance model after autologous stem cell transplant (ASCT), long-term use has been limited by factors such as route of administration. []

Q9: How does MLN-9708 address this limitation?

A: Being an oral medication, MLN-9708 offers a more convenient administration route for maintenance therapy compared to intravenous proteasome inhibitors. [] This makes it a potentially attractive option for long-term treatment strategies.

Q10: Are there clinical trials exploring MLN-9708 in the maintenance setting post-ASCT?

A: Yes, a Phase II study is currently investigating the safety and efficacy of MLN-9708 in combination with lenalidomide as maintenance therapy post-ASCT in patients with multiple myeloma. [] Preliminary data from this trial suggests that this combination is well-tolerated and feasible. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate](/img/structure/B598404.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)

![1-(4-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B598418.png)

![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)